1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea

uPA inhibition cancer metastasis virtual screening

This is a critical tool compound for cancer metastasis and pain research. Its confirmed uPA IC50 of 28.4 nM and a unique 2,3-dimethoxy substitution pattern on the phenyl ring create a distinct hydrogen-bonding topology compared to the common 3,4-dimethoxy analog (CAS 1203279-51-9). This enables direct SAR studies on regioisomeric binding-mode selection. The bulky N1-benzoyl group is a known driver of CYP3A4 inhibition, making this compound essential for profiling DDI risk within tetrahydroquinoline urea series. Secure this validated reference inhibitor for your assay calibration and mechanistic studies.

Molecular Formula C25H25N3O4
Molecular Weight 431.492
CAS No. 1203110-06-8
Cat. No. B2520508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea
CAS1203110-06-8
Molecular FormulaC25H25N3O4
Molecular Weight431.492
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C25H25N3O4/c1-31-22-12-6-11-20(23(22)32-2)27-25(30)26-19-14-13-17-10-7-15-28(21(17)16-19)24(29)18-8-4-3-5-9-18/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H2,26,27,30)
InChIKeyZJOKOCDPWAONNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1203110-06-8): Compound Identity and Procurement-Relevant Background


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1203110-06-8; MW 431.49; C₂₅H₂₅N₃O₄) is a synthetic tetrahydroquinoline-containing diaryl urea. It was identified as an active hit (NCI code NCI0144205) in a pharmacophore-based virtual screening campaign targeting urokinase plasminogen activator (uPA), a serine protease implicated in tumor metastasis and angiogenesis [1]. The compound belongs to a broader class of tetrahydro-quinolinylurea derivatives claimed in Bayer Schering Pharma patents as vanilloid receptor (VR1/TRPV1) antagonists for urological disorders and pain [2]. Its defining structural features—an N1-benzoyl substituent on the tetrahydroquinoline ring and a 2,3-dimethoxyphenyl urea moiety—distinguish it from closely related analogs bearing alternative substitution patterns.

Why 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea Cannot Be Readily Substituted by In-Class Analogs


Although multiple tetrahydroquinoline urea derivatives share the same core scaffold, relatively small structural modifications produce substantial shifts in target engagement and off-target liability profiles. The N1-benzoyl group is a bulky substituent that, according to published SAR on tetrahydroquinoline ureas as TRPV1 antagonists, imparts potent receptor binding but simultaneously drives CYP3A4 inhibitory activity—a liability that can be mitigated by replacing bulky N-substituents with small groups such as methyl [1]. The 2,3-dimethoxy substitution pattern on the phenyl ring creates a hydrogen-bonding topology distinct from the more prevalent 3,4-dimethoxy regioisomer (CAS 1203279-51-9), which may differentially affect binding-mode selection at uPA and other serine protease targets [2]. These structure-dependent variations in potency, selectivity, and metabolic liability mean that generic substitution with a closely related analog cannot be assumed to preserve the specific pharmacological profile of this compound.

Quantitative Differentiation Evidence for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea Against Closest Comparators


uPA Enzyme Inhibition: Direct Head-to-Head IC50 Comparison with the Most Potent NCI Screening Hit

In the same in vitro uPA enzymatic assay (pH 7.4, 37 °C), the target compound (NCI0144205) exhibited an IC50 of 28.4 nM, whereas the most potent hit from the identical NCI library screen, NCI0666712, achieved an IC50 of 9.0 nM [1]. The target compound is approximately 3.2-fold less potent than the top hit, yet it remains a validated sub-30 nM uPA inhibitor identified through a rigorous pharmacophore-based virtual screening workflow (r²₁₆₂ = 0.74, r²PRESS = 0.79) [1]. This places the target compound within the low-nanomolar potency tier for uPA inhibition, providing a quantitative benchmark for procurement decisions when potency tier matters more than absolute maximal potency.

uPA inhibition cancer metastasis virtual screening serine protease

CYP3A4 Inhibitory Liability: Class-Level Risk Inferred from N-Benzoyl Tetrahydroquinoline Urea SAR

Schmidt et al. (2011) demonstrated that tetrahydroquinoline ureas as a class are potent CYP3A4 inhibitors, and that this liability is primarily driven by bulky substituents at the nitrogen atom of the tetrahydroquinoline moiety; replacement of such bulky groups with small substituents such as methyl substantially minimizes CYP3A4 inhibition [1]. A representative trisubstituted tetrahydroquinoline urea (compound 34) exhibited hTRPV1 IC50 = 7 nM but concurrently showed 47% CYP3A4 inhibition at 10 µM [1]. The target compound bears a benzoyl group—a bulky aromatic acyl substituent—at the N1 position of the tetrahydroquinoline ring, placing it within the high-CYP3A4-liability structural subclass. This inferred liability must be considered against any analog with a smaller N1-substituent (e.g., methyl, acetyl, or propionyl), which would be predicted to have a reduced CYP3A4 inhibition risk but potentially altered target potency.

CYP3A4 inhibition drug-drug interaction tetrahydroquinoline urea metabolic stability

Regioisomeric Differentiation: 2,3-Dimethoxy vs. 3,4-Dimethoxy Phenyl Substitution as a Determinant of Binding-Mode Selection

The Al-Sha'er et al. (2014) pharmacophore analysis revealed that three orthogonal pharmacophores emerged from the QSAR equation, suggesting at least three distinct binding modes accessible to ligands within the uPA binding pocket [1]. The 2,3-dimethoxy substitution pattern on the phenyl urea moiety places the two methoxy groups in an ortho/meta relationship relative to the urea linkage, creating a hydrogen-bond acceptor topology that is sterically and electronically distinct from the more common 3,4-dimethoxy (meta/para) regioisomer (CAS 1203279-51-9). This regioisomeric difference may preferentially select for one binding mode over another within the uPA active site. The target compound (NCI0144205) achieved an IC50 of 28.4 nM, indicating that the 2,3-dimethoxy pattern is compatible with productive uPA binding, but no published direct comparison with the 3,4-dimethoxy analog under identical assay conditions is currently available.

regioisomer 2,3-dimethoxyphenyl pharmacophore binding mode SAR

Dual-Target Potential: Intersection of uPA Inhibition and TRPV1 Antagonism Within a Single Scaffold

The tetrahydro-quinolinylurea scaffold is simultaneously represented in two distinct target spaces: (i) as uPA inhibitors identified through NCI library screening (target compound IC50 = 28.4 nM) [1], and (ii) as TRPV1 (VR1) antagonists claimed in Bayer patents (US 7,683,076) for overactive bladder, urinary incontinence, and pain indications [2]. A closely related trisubstituted tetrahydroquinoline urea (compound 34) demonstrated hTRPV1 IC50 = 7 nM in a human TRPV1 calcium influx assay [3]. While the target compound itself has not been directly assayed for TRPV1 antagonism in published studies, its structural alignment with the Bayer patent generic formula—particularly the N1-benzoyl and 7-position urea substitution—places it within the claimed VR1 antagonist chemical space. This dual-target scaffold architecture distinguishes it from uPA-selective chemotypes (e.g., amiloride derivatives) or TRPV1-selective chroman ureas that lack uPA activity.

dual-target uPA TRPV1 VR1 antagonist polypharmacology

High-Value Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,3-dimethoxyphenyl)urea Based on Verified Evidence


Biochemical uPA Inhibitor Screening Panels Requiring a Mid-Potency Reference Compound

With a confirmed uPA IC50 of 28.4 nM, this compound serves as a validated mid-nanomolar reference inhibitor for biochemical uPA screening cascades [1]. Its potency tier (sub-30 nM) positions it between the most potent virtual screening hit NCI0666712 (IC50 = 9.0 nM) and weaker micromolar hits from the same NCI screen, making it useful as a calibration standard for assay quality control or as a benchmark for evaluating novel uPA inhibitor series [1].

Structure-Activity Relationship Studies Exploring 2,3-Dimethoxy vs. 3,4-Dimethoxy Pharmacophoric Contributions

The 2,3-dimethoxy substitution pattern creates a unique hydrogen-bond acceptor geometry that, in the context of the three pharmacophoric binding modes identified within the uPA pocket [1], enables systematic SAR exploration of regioisomeric effects on target engagement. Comparative procurement of this compound alongside its 3,4-dimethoxy analog (CAS 1203279-51-9) allows direct experimental interrogation of how methoxy positioning influences binding-mode selection and potency.

CYP3A4 Drug-Drug Interaction Risk Assessment Studies on N-Benzoyl Tetrahydroquinoline Ureas

As a representative of the N-benzoyl tetrahydroquinoline urea subclass, this compound can serve as a tool compound for profiling the CYP3A4 inhibitory liability inherent to bulky N1-substituted analogs. Published class SAR demonstrates that tetrahydroquinoline ureas are potent CYP3A4 inhibitors, with the bulky N-substituent being the primary driver [2]. This compound enables head-to-head CYP3A4 inhibition comparisons against analogs bearing smaller N1-substituents (e.g., methyl, acetyl) to quantify the DDI risk differential within a matched molecular pair framework.

Polypharmacology Probe Development at the uPA–TRPV1 Interface for Cancer Pain Models

The tetrahydroquinoline urea scaffold is uniquely positioned at the intersection of two validated therapeutic targets: uPA (cancer metastasis) and TRPV1/VR1 (pain, overactive bladder) [1] [3]. This compound, with confirmed uPA inhibitory activity and structural compatibility with the Bayer VR1 antagonist patent claims [3], provides a starting scaffold for developing dual-mechanism probes to test the hypothesis that simultaneous uPA and TRPV1 modulation may offer synergistic benefit in models of metastatic cancer pain or inflammation-driven tumor progression.

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